L-Arginine methyl ester dihydrochloride is a derivative of the amino acid L-arginine, which is known for its role in various biological processes, including nitric oxide synthesis. This compound is primarily utilized in biochemical research and pharmacological studies due to its properties as a substrate for nitric oxide synthase and its potential effects on vascular function.
L-Arginine methyl ester dihydrochloride can be synthesized from L-arginine through esterification processes. It is often used in the study of nitric oxide production and related physiological effects, particularly in cardiovascular research.
L-Arginine methyl ester dihydrochloride is classified as an amino acid derivative and a methyl ester. It falls under the category of compounds that can act as nitric oxide synthase inhibitors, making it significant in pharmacological applications.
The synthesis of L-arginine methyl ester dihydrochloride typically involves the reaction of L-arginine with methanol in the presence of a catalyst such as trimethylchlorosilane. This method allows for efficient esterification under mild conditions, yielding good to excellent results.
The molecular formula for L-arginine methyl ester dihydrochloride is CHClNO. The structure features a guanidinium group characteristic of arginine, with a methyl ester modification at the carboxyl group.
L-Arginine methyl ester dihydrochloride can undergo various chemical reactions typical of amino acid esters, including hydrolysis back to L-arginine and methanol under acidic or basic conditions.
The mechanism of action for L-arginine methyl ester dihydrochloride primarily involves its role as a substrate for nitric oxide synthase. Upon enzymatic conversion, it leads to the production of nitric oxide, a crucial signaling molecule involved in vasodilation and blood flow regulation.
Research indicates that L-arginine methyl ester can inhibit nitric oxide synthase activity when used in certain concentrations, thereby providing insights into its potential therapeutic applications .
L-Arginine methyl ester dihydrochloride has several scientific uses:
L-Arginine methyl ester dihydrochloride (LAE•2HCl) functions as a synthetic L-arginine analog where the carboxyl group is esterified and the molecule is stabilized as a dihydrochloride salt. This modification significantly alters its biochemical interactions with nitric oxide synthase (NOS) isoforms. LAE•2HCl acts as a competitive substrate for NOS, binding to the enzyme’s catalytic site with distinct kinetics compared to native L-arginine. Structural analyses reveal that the methyl ester moiety enhances membrane permeability, facilitating intracellular accumulation where it serves as a precursor for nitric oxide (NO) synthesis. Enzymatic studies demonstrate that LAE•2HCl undergoes hydrolysis by cellular esterases to yield L-arginine, thereby increasing the local substrate pool available for NOS-mediated NO production [4] [7].
Competitive inhibition dynamics are complex due to LAE•2HCl’s dual roles as substrate and modulator. While it donates the guanidino group required for NO synthesis, its esterification sterically influences binding affinity to NOS isoforms. In neuronal NOS (nNOS), LAE•2HCl exhibits a 40% lower Km value than L-arginine, indicating higher binding efficiency. Conversely, for inducible NOS (iNOS), its Vmax is reduced by 25%, suggesting altered catalytic turnover. This isoform-specific behavior is further modulated by calmodulin binding requirements: In endothelial NOS (eNOS) and nNOS, which are calmodulin-dependent, LAE•2HCl’s interaction is sensitive to calcium flux, whereas iNOS activity remains unaffected [1] [7].
Table 1: Kinetic Parameters of LAE•2HCl vs. L-Arginine in NOS Isoforms
Parameter | nNOS | iNOS | eNOS |
---|---|---|---|
Km (μM) | 15.2 ± 1.8 (LAE•2HCl) | 22.4 ± 2.1 (LAE•2HCl) | 18.7 ± 1.5 (LAE•2HCl) |
25.3 ± 2.4 (L-Arg) | 20.1 ± 1.9 (L-Arg) | 28.6 ± 2.2 (L-Arg) | |
Vmax (nmol/min/mg) | 120 ± 8 (LAE•2HCl) | 85 ± 6 (LAE•2HCl) | 105 ± 7 (LAE•2HCl) |
150 ± 10 (L-Arg) | 112 ± 9 (L-Arg) | 140 ± 11 (L-Arg) | |
Calmodulin Dependence | High | None | High |
Notably, LAE•2HCl interferes with endogenous L-arginine transport systems. Unlike Nω-nitro-L-arginine methyl ester (L-NAME), which inhibits cationic amino acid transporters (CATs), LAE•2HCl does not competitively block renal brush border membrane uptake (IC50 >20 mM). This permits concurrent cellular import of both compounds, potentially amplifying NOS substrate availability. However, extended exposure may downregulate arginase activity, indirectly prolonging NOS activation by reducing L-arginine catabolism [10] [3]. Dexamethasone-induced suppression of iNOS expression diminishes LAE•2HCl-mediated vasorelaxation by 60% in cerebral arteries, confirming iNOS involvement in its mechanism [1].
LAE•2HCl directly influences endothelial-dependent vasodilation through NO-dependent and NO-independent pathways. As a substrate for eNOS, it enhances NO synthesis in vascular endothelium, activating soluble guanylate cyclase (sGC) in smooth muscle cells. This increases cyclic guanosine monophosphate (cGMP) production, triggering calcium sequestration and vasodilation. In precontracted rat cerebral arteries, LAE•2HCl induces endothelium-independent relaxation at micromolar concentrations (0.01 μM–1 mM), with efficacy exceeding native L-arginine in hypertensive models [1] [4].
Protein kinase C (PKC) regulation critically modulates this vasodilatory response. PKC inhibitors like polymyxin B or calphostin C reduce LAE•2HCl-induced relaxation by 35–50%, indicating PKC’s role in facilitating NOS activation. The compound’s ester group enables interactions with lipid membranes, potentially recruiting PKC to endothelial membranes where it phosphorylates eNOS at Ser1177, enhancing electron transfer from NADPH to heme domains. This post-translational modification amplifies NO output by 70% compared to basal eNOS activity [1] [7].
Endothelial dysfunction alters LAE•2HCl’s effects. In hypertension models induced by Nω-nitro-L-arginine methyl ester (L-NAME), chronic eNOS inhibition causes oxidative uncoupling of the enzyme. Here, LAE•2HCl may paradoxically increase superoxide production instead of NO due to depleted tetrahydrobiopterin (BH4) cofactors. This redox shift transforms its function from vasodilator to vasoconstrictor, particularly in renal and cerebral vasculature. Lipopolysaccharide (LPS) exposure further modulates responses: In normotensive arteries, LPS potentiates LAE•2HCl-mediated relaxation via iNOS induction, whereas in hypertensive vessels, it blunts relaxation by promoting inflammatory oxidants like peroxynitrite [1] [8].
The redox sensitivity of LAE•2HCl arises from its influence on electron flux within NOS isoforms. All NOS enzymes require precise heme iron reduction for catalytic activity, a process dependent on NADPH-derived electron transfer through flavin domains. LAE•2HCl stabilizes the ferrous heme state (Fe²⁺) in nNOS and eNOS, as evidenced by spectrophotometric shifts at 437 nm. This stabilization enhances O₂ binding and facilitates the monooxygenation of L-arginine to Nω-hydroxy-L-arginine, the rate-limiting step in NO synthesis [2] [7].
However, under oxidative stress, LAE•2HCl’s interactions diverge across isoforms:
Table 2: Redox Modulation of LAE•2HCl Effects in NOS Isoforms
Redox Environment | nNOS Response | iNOS Response | eNOS Response |
---|---|---|---|
Physiological | Enhanced heme reduction (↑30%) | Sustained NO output | cGMP-dependent vasodilation |
Oxidative Stress | Electron flux blockade (↓73%) | Peroxynitrite formation | Uncoupling → Superoxide |
Antioxidant Rescue | Thioredoxin (partial restore) | SOD mimetics (full restore) | MnSOD/Tetrahydrobiopterin |
Lipid peroxidation byproducts like malondialdehyde (MDA) also modify LAE•2HCl metabolism. In atherosclerotic vessels, MDA adducts with the ester group form advanced glycation end-products (AGEs) that quench NO bioactivity. Consequently, LAE•2HCl’s vasodilatory efficacy declines by 60% in hyperglycemic models despite unchanged NOS expression. Matrix metalloproteinase-2 (MMP2) activation in hypertensive heart failure further degrades extracellular LAE•2HCl, limiting its interstitial bioavailability [6] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: